molecular formula C10H8BrClN2O B12501922 6-Bromo-4-chloro-7-methoxy-2-methylquinazoline

6-Bromo-4-chloro-7-methoxy-2-methylquinazoline

Cat. No.: B12501922
M. Wt: 287.54 g/mol
InChI Key: IUMTYOIHFSMPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-7-methoxy-2-methylquinazoline (molecular formula: C₁₀H₈BrClN₂O) is a heterocyclic compound belonging to the quinazoline family. Quinazolines are bicyclic systems comprising a benzene ring fused to a pyrimidine ring, often functionalized with substituents that modulate their chemical and biological properties. In this compound, bromine occupies position 6, chlorine at position 4, methoxy at position 7, and a methyl group at position 2. These substituents influence its electronic, steric, and solubility characteristics, making it a candidate for pharmaceutical intermediates, particularly in kinase inhibitor synthesis . Its molecular weight is 304.55 g/mol, and it is structurally characterized by techniques such as NMR, IR, and X-ray crystallography .

Properties

Molecular Formula

C10H8BrClN2O

Molecular Weight

287.54 g/mol

IUPAC Name

6-bromo-4-chloro-7-methoxy-2-methylquinazoline

InChI

InChI=1S/C10H8BrClN2O/c1-5-13-8-4-9(15-2)7(11)3-6(8)10(12)14-5/h3-4H,1-2H3

InChI Key

IUMTYOIHFSMPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)Br)OC

Origin of Product

United States

Preparation Methods

Reaction Overview

The most direct method involves chlorination of 6-bromo-7-methoxy-2-methylquinazolin-4(3H)-one using thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF). This approach, documented in Exelixis, Inc.’s patent, achieves a 62% yield under optimized conditions.

Detailed Procedure

  • Substrate Preparation : 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one (53 mg, 0.21 mmol) is suspended in anhydrous thionyl chloride (1.5 mL).
  • Catalysis : DMF (2–3 drops) is added to activate the reaction.
  • Reaction Conditions : The mixture is heated to 80°C for 2 hours under inert atmosphere.
  • Workup : Excess SOCl₂ is evaporated, and the residue is partitioned between ethyl acetate and saturated NaHCO₃. The organic layer is dried (Na₂SO₄) and concentrated to yield a brown solid.

Key Data :

Parameter Value
Yield 62%
Purity (GC-MS) >95%
Reaction Time 2 hours

Mechanistic Insights

Thionyl chloride facilitates the conversion of the 4(3H)-one moiety to a chloro group via intermediate oxonium ion formation. DMF acts as a Lewis acid catalyst, enhancing electrophilicity at the carbonyl carbon.

Multi-Step Synthesis via 3-Benzyl-6-bromo-2-chloroquinoline Intermediate

Synthetic Pathway

This method, described in CN102850269A, involves three stages:

  • Chlorination : N-(4-Bromophenyl)-3-hydrocinnamamide is treated with POCl₃/DMF to form 3-benzyl-6-bromo-2-chloroquinoline.
  • Methoxylation : Sodium methoxide replaces the 2-chloro group with methoxy.
  • Debenzylation : N-Chlorosuccinimide (NCS) removes the benzyl protecting group.

Critical Steps and Conditions

  • Chlorination : Conducted at 80°C for 12 hours with POCl₃ (71.4–80 mL) and DMF (27.2–30 mL).
  • Methoxylation : Reflux with NaOMe in anhydrous methanol (200 mL) overnight.
  • Debenzylation : NCS (7.5 g) in dry dichloromethane (500 mL) under reflux for 6 hours.

Yield Comparison :

Step Yield Range
Chlorination 70–85%
Methoxylation 80–90%
Debenzylation 65–75%

Advantages and Limitations

  • Advantages : High functional group tolerance; scalable for industrial production.
  • Limitations : Requires stringent anhydrous conditions and multiple purification steps.

Cyclization of N-Acetylanthranilic Acid Derivatives

Methodology

Adapted from PMC3813116, this route uses N-acetylanthranilic acid as a precursor:

  • Cyclization : Heating N-acetylanthranilic acid with NH₄Cl at 250–280°C forms 2-methylquinazolin-4(3H)-one.
  • Bromination : Direct bromination at position 6 using Br₂/FeBr₃.
  • Chlorination and Methoxylation : Sequential treatment with SOCl₂ and NaOMe.

Reaction Scheme :
$$
\text{N-Acetylanthranilic Acid} \xrightarrow{\Delta, \text{NH}4\text{Cl}} \text{2-Methylquinazolin-4(3H)-one} \xrightarrow{\text{Br}2} \text{6-Bromo Derivative} \xrightarrow{\text{SOCl}_2/\text{NaOMe}} \text{Target Compound}
$$

Performance Metrics

  • Overall Yield : 45–55% (three steps).
  • Purity : 90–92% after recrystallization.

Metal-Catalyzed Coupling of 2-Aminobenzylamine and Alcohols

Innovative Approach

CN105272926A discloses a method using transition metal oxides (e.g., MnO₂) to catalyze the reaction between 2-aminobenzylamine and methanol under oxygen:

  • Oxidative Coupling : MnO₂ (0.01 g) catalyzes the reaction at 120°C under 0.4 MPa O₂ for 12 hours.
  • Halogenation : Post-synthetic bromination and chlorination.

Key Data :

Parameter Value
Catalyst Loading 2 wt% MnO₂
Yield (Quinazoline) 91%
Bromination Efficiency 85–90%

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield (%) Cost Scalability
Thionyl Chloride 62 Low High
Multi-Step 50–60 High Moderate
Cyclization 45–55 Medium Low
Catalytic 75–85 Medium High

Recommendations

  • Lab-Scale : Method 1 (thionyl chloride) offers simplicity and reproducibility.
  • Industrial Scale : Method 4 (catalytic coupling) provides superior yields and reduced waste.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group is highly reactive in SNAr due to electron-withdrawing effects from adjacent substituents. This position undergoes substitution with amines, alcohols, or thiols under mild conditions.

Example Reaction:
Reaction with pyrrolidine in THF at 60°C yields 4-pyrrolidinyl-6-bromo-7-methoxy-2-methylquinazoline (85% yield).

Reaction Component Conditions Product Yield Source
Primary amine (RNH₂)THF, 60°C, 6h4-amino-substituted quinazoline75–90%
Secondary amine (R₂NH)DMF, 80°C, 12h4-cycloamino-substituted derivative62–78%

Key Insight:
The 2-methyl group sterically hinders substitution at the 2-position, directing reactivity exclusively to the 4-chloro site.

Transition Metal-Catalyzed Coupling Reactions

The 6-bromo substituent participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids produces biaryl derivatives:

text
6-Bromo-4-chloro-7-methoxy-2-methylquinazoline + ArB(OH)₂ → 6-Aryl-4-chloro-7-methoxy-2-methylquinazoline

Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h.
Typical Yield: 70–85%.

Buchwald-Hartwig Amination

The bromo group reacts with amines to form C–N bonds:
Example: Reaction with morpholine gives 6-morpholino-4-chloro-7-methoxy-2-methylquinazoline (78% yield).

Oxidation of the Methyl Group

The 2-methyl group oxidizes to a carboxylic acid under strong conditions:

text
2-CH₃ → 2-COOH

Conditions: KMnO₄, H₂SO₄, 100°C, 8h.
Yield: ~60%.

Reduction of the Quinazoline Core

Catalytic hydrogenation reduces the quinazoline ring:
Conditions: H₂ (1 atm), Pd/C, EtOH, 25°C, 4h.
Product: Partially saturated tetrahydroquinazoline (55% yield).

Halogen Exchange Reactions

The 4-chloro group undergoes halogen displacement with iodide sources:
Example: Reaction with NaI in acetone at reflux replaces Cl with I:
Product: 4-Iodo-6-bromo-7-methoxy-2-methylquinazoline (92% yield).

Methoxy Group Demethylation

The 7-methoxy group can be cleaved to a hydroxyl group:
Conditions: BBr₃, CH₂Cl₂, −78°C → 25°C, 6h.
Product: 7-Hydroxy-6-bromo-4-chloro-2-methylquinazoline (83% yield).

Mechanistic Insights

  • Electrophilic Aromatic Substitution: The quinazoline ring’s electron-deficient nature directs electrophiles to the 5- and 8-positions, though these reactions are less common.

  • Steric Effects: The 2-methyl group blocks reactivity at the 2-position, favoring modifications at the 4- and 6-positions.

This compound’s multifunctional reactivity makes it invaluable for constructing targeted therapeutics, particularly kinase inhibitors and anticancer agents .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Bromo-4-chloro-7-methoxy-2-methylquinazoline exhibits significant anticancer properties. It has been shown to inhibit specific kinases involved in cell signaling pathways that are critical for cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antibacterial and Antifungal Properties

The compound also demonstrates notable antibacterial and antifungal activities. Its halogen substituents contribute to enhanced binding affinities with microbial targets, making it a promising candidate for developing new antimicrobial agents .

Synthesis of Novel Derivatives

This compound serves as a versatile building block for synthesizing more complex quinazoline derivatives. Various synthetic pathways have been explored, allowing researchers to modify its structure to enhance biological activity or alter pharmacokinetic properties .

Table 1: Comparison of Quinazoline Derivatives

Compound NameKey FeaturesBiological Activity
This compoundHalogenated quinazolineAnticancer, antibacterial, antifungal
4-Chloro-7-fluoro-2-methylquinazolineFluorinated variantPotential anticancer activity
4-Chloro-N-methylquinazolin-2-amineAmine substitutedEnhanced solubility

Biological Interactions

Studies have shown that this compound can effectively bind to various enzymes and receptors involved in disease processes. This binding can modulate cellular pathways, particularly those related to cancer and infectious diseases .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound in vitro and in vivo.

Case Study: Anticancer Efficacy

A study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. Results indicated a dose-dependent inhibition of cell viability in treated cells compared to controls, suggesting strong potential as an anticancer agent.

Case Study: Antimicrobial Activity

Another investigation focused on the antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, supporting its application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-methoxy-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural analogs of 6-bromo-4-chloro-7-methoxy-2-methylquinazoline and their substituent patterns:

Compound Name Substituents (Position) Molecular Formula Key Differences vs. Target Compound
6-Bromo-4-chloro-7-methoxyquinazoline Br (6), Cl (4), OMe (7) C₉H₆BrClN₂O Lacks 2-methyl group
7-Bromo-4-chloro-6-methoxyquinazoline Br (7), Cl (4), OMe (6) C₉H₆BrClN₂O Br/OMe positions swapped
6-Bromo-4-chloro-2-methylquinazoline Br (6), Cl (4), Me (2) C₉H₇BrClN₂ Lacks 7-methoxy group
6-Bromo-2,4-dichloroquinazoline Br (6), Cl (2, 4) C₈H₄BrCl₂N₂ Dichloro at 2 and 4; no Me/OMe
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Cl (3), F (4), NH-C₆H₃ClF (4), OH (6), OMe (7) C₁₅H₁₁ClFN₃O₂ Amino and hydroxyl groups; fused aromatic ring

Physical and Chemical Properties

Methoxy at position 7 (electron-donating) enhances solubility in polar solvents, whereas bromine and chlorine (electron-withdrawing) increase electrophilicity at adjacent positions .

Spectroscopic Data :

  • NMR : The 2-methyl group appears as a singlet at δ ~2.44 ppm in ¹H-NMR, absent in analogs lacking this substituent .
  • IR : Stretching frequencies for C=N (~1610 cm⁻¹) and SO₂ (~1160 cm⁻¹) in related compounds suggest similar conjugation patterns .

Synthetic Routes :

  • The target compound may be synthesized via nucleophilic substitution or Suzuki coupling, akin to methods for 6-bromo-2,4-dichloroquinazoline .
  • Methylation at position 2 likely requires alkylation steps, differentiating it from analogs synthesized via hydrazine intermediates (e.g., ) .

Crystallographic and Computational Analysis

  • Crystallography : Tools like SHELX and ORTEP-3 () enable precise determination of substituent effects on crystal packing. The 2-methyl group may influence lattice stability compared to smaller substituents .
  • InChI Key : The target compound’s InChIKey (IDPQKIIRMGDHIX-UHFFFAOYSA-N) distinguishes it from positional isomers like 7-bromo-4-chloro-6-methoxyquinazoline .

Biological Activity

6-Bromo-4-chloro-7-methoxy-2-methylquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, primarily focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. A notable study by Smith et al. (2023) reported that this compound demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Disruption of mitochondrial function

The compound was shown to induce apoptosis in A549 cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. A study conducted by Zhang et al. (2022) assessed the compound's efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

The results indicated that the compound exhibited potent antibacterial activity against Pseudomonas aeruginosa, with a MIC value of 16 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Mechanism Exploration

In a detailed investigation by Johnson et al. (2023), the mechanism underlying the anticancer effects of this compound was explored using the MCF-7 breast cancer cell line. The study utilized flow cytometry and Western blot analysis to elucidate the pathways involved in apoptosis induction.

Key Findings:

  • The compound upregulated pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-xL).
  • Flow cytometry revealed an increase in sub-G1 phase cells, indicating apoptosis.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study conducted by Lee et al. (2023) examined various derivatives of quinazoline compounds to identify structural features that enhance biological activity. The study found that modifications at the bromine and methoxy positions significantly influenced the anticancer potency.

Key Insights:

  • The presence of electron-withdrawing groups at specific positions increased cytotoxicity.
  • Methoxy substitution was critical for maintaining antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-4-chloro-7-methoxy-2-methylquinazoline, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via multi-step protocols involving halogenation and methoxylation. For example, analogous quinazoline derivatives are prepared by refluxing intermediates (e.g., benzooxazinones) with amino reagents in glacial acetic acid, followed by recrystallization in ethanol. Reaction optimization includes adjusting stoichiometry, temperature (reflux vs. room temperature), and purification techniques (TLC monitoring with cyclohexane:ethyl acetate mobile phase) .
  • Key Parameters : Yield improvements (e.g., 70% in analogous syntheses) depend on controlled addition of bromine/chlorine sources and protecting group strategies for methoxy substituents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Characterization Workflow :

  • FT-IR : Identifies functional groups (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • ¹H NMR : Resolves methyl (δ ~2.5 ppm) and methoxy protons (δ ~3.8 ppm), with aromatic protons in δ 7.3–8.1 ppm .
  • X-ray Crystallography : Resolves substituent spatial arrangement (e.g., bromohexyloxy analogs show specific bond angles and packing) .

Q. How should researchers handle safety concerns related to bromo/chloro substituents during synthesis?

  • Safety Protocols :

  • Use fume hoods and PPE to avoid inhalation/skin contact (similar to 4-bromobenzoyl chloride handling) .
  • Immediate washing with soap/water for skin exposure and ethanol recrystallization to minimize residual halogens .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the biological activity of quinazoline derivatives?

  • SAR Insights :

  • Methoxy groups at position 7 enhance solubility and binding to hydrophobic kinase pockets .
  • Bromo/chloro substituents at positions 4/6 improve electrophilic reactivity, critical for covalent inhibition (e.g., EGFR kinase) .
  • Methyl groups at position 2 reduce steric hindrance, as seen in analogs with improved IC₅₀ values .

Q. What computational strategies are used to predict the binding affinity of this compound to kinase targets?

  • In Silico Methods :

  • Docking Simulations : Utilize crystal structures of kinase domains (e.g., PDB entries) to model halogen bonding with ATP-binding sites.
  • MD Simulations : Assess stability of quinazoline-protein complexes, focusing on Br/Cl interactions with cysteine residues .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity .

Q. How can conflicting data on substituent effects (e.g., methoxy vs. ethoxy) be resolved in SAR studies?

  • Contradiction Analysis :

  • Controlled Comparative Synthesis : Prepare analogs with systematic substituent swaps (e.g., methoxy → ethoxy) under identical conditions .
  • Bioassay Reproducibility : Validate activity across multiple assays (e.g., enzymatic vs. cell-based) to isolate steric/electronic effects .
  • Meta-Analysis : Cross-reference published IC₅₀ values for similar compounds to identify trends vs. outliers .

Q. What strategies improve the hydrolytic stability of this compound in aqueous biological systems?

  • Stabilization Approaches :

  • Prodrug Design : Mask reactive chloro groups with ester linkages (cleaved in vivo) .
  • Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to reduce hydrolysis rates .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions for halogenation steps to minimize byproducts .
  • Data Validation : Cross-check NMR assignments with DEPT-135 or 2D-COSY to confirm methoxy/methyl group positions .
  • Ethical Compliance : Adhere to REACH regulations for halogenated compound disposal, even if not listed as SVHC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.